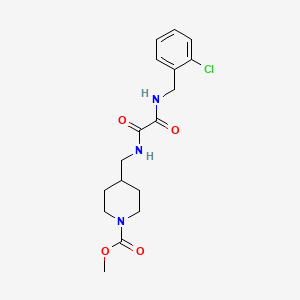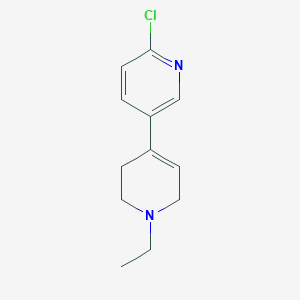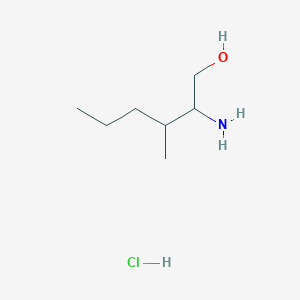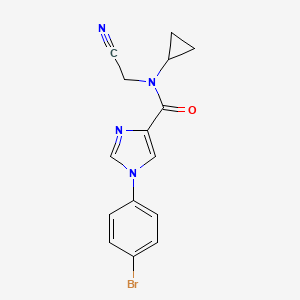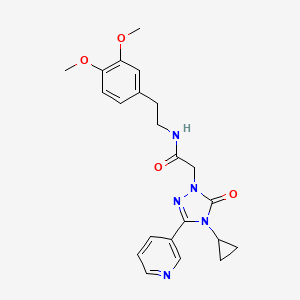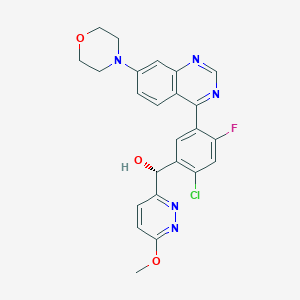
(R)-Nedisertib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Nedisertib is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. CHK1 is involved in the regulation of cell cycle checkpoints, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Mécanisme D'action
(R)-Nedisertib inhibits CHK1, which is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, such as CDC25A, to prevent entry into mitosis and allow time for DNA repair. Inhibition of CHK1 by (R)-Nedisertib results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
(R)-Nedisertib has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to enhance the cytotoxicity of DNA-damaging agents in vitro and in vivo. (R)-Nedisertib has also been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-Nedisertib has several advantages for lab experiments. It is a potent inhibitor of CHK1 and has been shown to enhance the cytotoxicity of DNA-damaging agents in a variety of cancer cell lines. In addition, (R)-Nedisertib has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. However, (R)-Nedisertib has some limitations for lab experiments. It is a small molecule inhibitor and may have limited efficacy in solid tumors due to poor penetration into the tumor microenvironment.
Orientations Futures
For research include the development of more potent and selective CHK1 inhibitors, the identification of biomarkers that predict response to CHK1 inhibitors, and the evaluation of (R)-Nedisertib in combination with other targeted therapies. In addition, the role of CHK1 in the DNA damage response pathway is complex and further research is needed to fully understand its role in cancer biology.
Méthodes De Synthèse
(R)-Nedisertib can be synthesized by a convergent synthesis method. The synthesis involves the coupling of two key intermediates, which are prepared separately. The first intermediate is synthesized by reacting 2,6-dichloro-4-nitrophenol with (R)-3-aminopiperidine in the presence of a base. The second intermediate is prepared by reacting 3,5-dibromo-2-chloropyridine with 2-amino-5-bromo-3-methylpyridine in the presence of a base. The two intermediates are then coupled together using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield (R)-Nedisertib.
Applications De Recherche Scientifique
(R)-Nedisertib has been extensively studied in preclinical models of cancer. It has been shown to enhance the cytotoxicity of DNA-damaging agents, such as cisplatin, doxorubicin, and gemcitabine, in a variety of cancer cell lines. In addition, (R)-Nedisertib has been shown to inhibit the growth of tumor xenografts in mice when used in combination with DNA-damaging agents. These findings suggest that (R)-Nedisertib may have potential as a chemosensitizer in the treatment of cancer.
Propriétés
IUPAC Name |
(R)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXJLUYGFNTAL-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)[C@@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Nedisertib | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
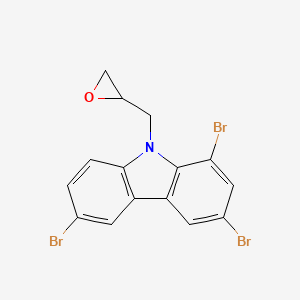
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
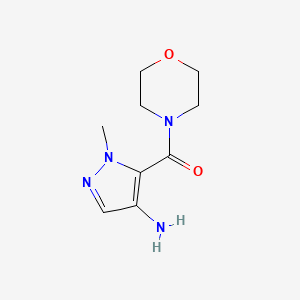
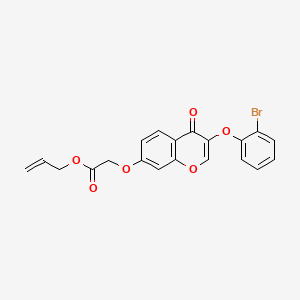
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)
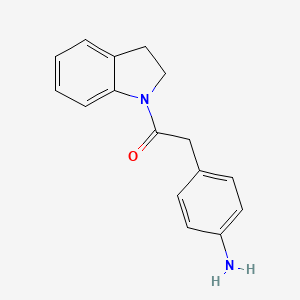
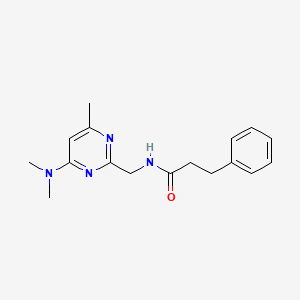
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
